2-fluoro-N-{3-methyl-2-[(2-methylpropanoyl)amino]phenyl}-5-(trifluoromethyl)benzamide
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Overview
Description
2-FLUORO-N-[3-METHYL-2-(2-METHYLPROPANAMIDO)PHENYL]-5-(TRIFLUOROMETHYL)BENZAMIDE is a complex organic compound characterized by the presence of fluorine, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for high yield and purity. The process would include careful control of reaction conditions such as temperature, pressure, and the use of specific catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-FLUORO-N-[3-METHYL-2-(2-METHYLPROPANAMIDO)PHENYL]-5-(TRIFLUOROMETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated compounds.
Scientific Research Applications
2-FLUORO-N-[3-METHYL-2-(2-METHYLPROPANAMIDO)PHENYL]-5-(TRIFLUOROMETHYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-FLUORO-N-[3-METHYL-2-(2-METHYLPROPANAMIDO)PHENYL]-5-(TRIFLUOROMETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-methoxy-3-methyl-4-(trifluoromethyl)benzamide
- Benzamide, 3-trifluoromethyl-2-fluoro-N-(3-trifluoromethyl-2-fluorobenzoyl)-N-3-methylbutyl-
Uniqueness
2-FLUORO-N-[3-METHYL-2-(2-METHYLPROPANAMIDO)PHENYL]-5-(TRIFLUOROMETHYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H18F4N2O2 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-fluoro-N-[3-methyl-2-(2-methylpropanoylamino)phenyl]-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C19H18F4N2O2/c1-10(2)17(26)25-16-11(3)5-4-6-15(16)24-18(27)13-9-12(19(21,22)23)7-8-14(13)20/h4-10H,1-3H3,(H,24,27)(H,25,26) |
InChI Key |
CEVPLHMTCLOHOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C=CC(=C2)C(F)(F)F)F)NC(=O)C(C)C |
Origin of Product |
United States |
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